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molecular formula C11H11NO B8674315 4-Isobutyrylbenzonitrile

4-Isobutyrylbenzonitrile

Cat. No. B8674315
M. Wt: 173.21 g/mol
InChI Key: IJQQLTRUDWNWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399451B2

Procedure details

To 4-(1-hydroxy-2-methylpropyl)benzonitrile (2.500 g, 14.27 mmol) (Prepared according to the method of Keh et al., J. Amer. Chem. Soc., 125(14):4062-4063 (2003)) in dry DCM (200 mL) was added Dess-Martin Periodinane (7.26 g, 17.12 mmol The reaction mixture was stirred for 2 h. The reaction mixture was diluted with DCM and washed with 1N NaOH solution. The organic layer was dried with MgSO4, filtered, and concentrated to yield 2.4 g of 4-isobutyrylbenzonitrile. MS (m+1)=174. HPLC Peak RT=1.60 minutes (Analytical Method B).
Name
4-(1-hydroxy-2-methylpropyl)benzonitrile
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
reaction mixture
Quantity
7.26 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)[CH:3]([CH3:5])[CH3:4].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:10]#[N:11])=[CH:12][CH:13]=1)(=[O:1])[CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
4-(1-hydroxy-2-methylpropyl)benzonitrile
Quantity
2.5 g
Type
reactant
Smiles
OC(C(C)C)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
reaction mixture
Quantity
7.26 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)(=O)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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